molecular formula C17H20N2O2 B5853372 N-[2-(4-morpholinyl)ethyl]-1-naphthamide

N-[2-(4-morpholinyl)ethyl]-1-naphthamide

Katalognummer B5853372
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: SXRCXDSUNRVPOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-morpholinyl)ethyl]-1-naphthamide, commonly known as Nafamostat, is a synthetic serine protease inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Nafamostat was first synthesized in 1970 by Ono Pharmaceutical Co. Ltd. in Japan and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Wirkmechanismus

Nafamostat acts as a serine protease inhibitor and inhibits the activity of various proteases such as thrombin, trypsin, and plasmin. It also inhibits the activation of coagulation factors and the production of inflammatory cytokines, thereby reducing the risk of thrombosis and inflammation.
Biochemical and Physiological Effects:
Nafamostat has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit platelet aggregation, reduce fibrinogen levels, and inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Nafamostat has also been shown to have a protective effect on endothelial cells, reducing the risk of vascular damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Nafamostat in lab experiments is its high specificity for serine proteases, which makes it an excellent tool for studying the role of proteases in various biological processes. However, one limitation of using Nafamostat is its potential to inhibit other proteases that are not the target of the experiment, which can lead to unintended effects.

Zukünftige Richtungen

There are several potential future directions for the use of Nafamostat in research and clinical applications. One area of interest is the use of Nafamostat as a potential treatment for COVID-19, as it has been shown to inhibit the replication of the SARS-CoV-2 virus in vitro. Other potential applications include the treatment of thrombotic disorders, sepsis, and inflammatory diseases. Further research is needed to fully understand the potential therapeutic applications of Nafamostat and to develop more effective formulations for clinical use.
Conclusion:
N-[2-(4-morpholinyl)ethyl]-1-naphthamide, or Nafamostat, is a synthetic serine protease inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are some limitations to its use in lab experiments, Nafamostat remains a promising candidate for the treatment of a range of diseases and disorders. Further research is needed to fully understand its potential applications and to develop more effective formulations for clinical use.

Synthesemethoden

The synthesis of Nafamostat involves the reaction of 1-naphthylamine with 2-chloroethylmorpholine hydrochloride in anhydrous toluene to form N-[2-(4-morpholinyl)ethyl]-1-naphthylamine. This intermediate is then acylated with chloroacetyl chloride in the presence of triethylamine to yield N-[2-(4-morpholinyl)ethyl]-1-naphthamide, which is the final product.

Wissenschaftliche Forschungsanwendungen

Nafamostat has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anticoagulant, anti-inflammatory, and antiviral properties, making it a promising candidate for the treatment of thrombotic disorders, sepsis, and viral infections.

Eigenschaften

IUPAC Name

N-(2-morpholin-4-ylethyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(18-8-9-19-10-12-21-13-11-19)16-7-3-5-14-4-1-2-6-15(14)16/h1-7H,8-13H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRCXDSUNRVPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Morpholinoethyl)-1-naphthamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.